![molecular formula C17H20 B14358907 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene CAS No. 93522-39-5](/img/structure/B14358907.png)
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group and a propyl chain that is further substituted with a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with 3-(4-methylphenyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of 1-methyl-2-bromobenzene with 3-(4-methylphenyl)propyl magnesium bromide (Grignard reagent) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-[3-(4-methylphenyl)propyl]benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, forming intermediates that stabilize through resonance . These reactions are facilitated by the presence of electron-donating groups on the benzene ring, which enhance its nucleophilicity .
Comparación Con Compuestos Similares
1-Methyl-2-[3-(4-methylphenyl)propyl]benzene can be compared with other similar compounds such as:
- 1-Methyl-2-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-3-[(4-methylphenyl)methyl]benzene .
- 1-Methyl-4-propylbenzene .
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
93522-39-5 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1-methyl-2-[3-(4-methylphenyl)propyl]benzene |
InChI |
InChI=1S/C17H20/c1-14-10-12-16(13-11-14)7-5-9-17-8-4-3-6-15(17)2/h3-4,6,8,10-13H,5,7,9H2,1-2H3 |
Clave InChI |
ROIRLTDPQBYNQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
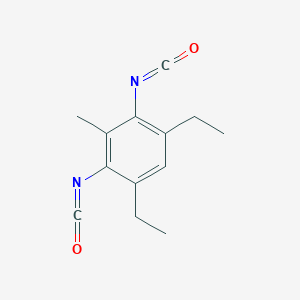
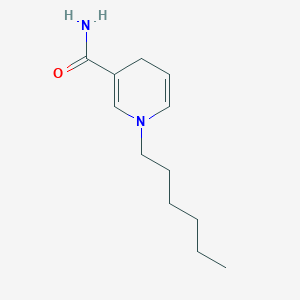
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
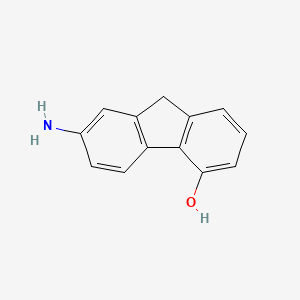
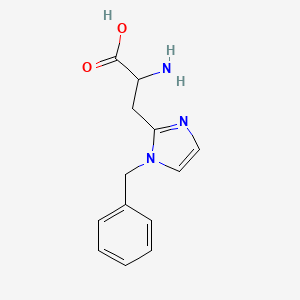
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
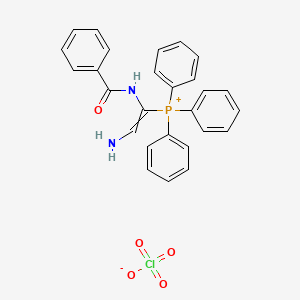
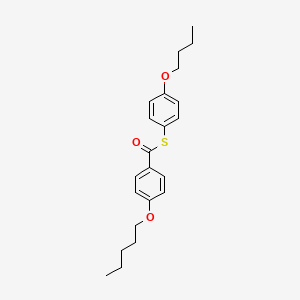
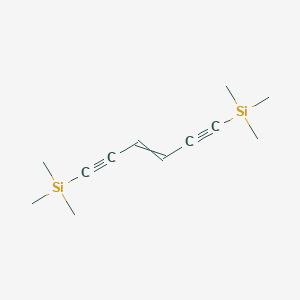
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
